Molecular Weight and LogP: Distinct Pharmacokinetic Profile from 5-Bromo-4-methyl-3,4-dihydropyrimidine
The target compound possesses a higher molecular weight (189.05 g/mol) and greater lipophilicity (XLogP3: 1.0-1.6) compared to its direct 4-methyl analog, 5-Bromo-4-methyl-3,4-dihydropyrimidine (MW: 175.03 g/mol; XLogP3: ~0.8) . This difference in physicochemical properties, driven by the extra methylene unit in the ethyl group, can significantly alter membrane permeability and metabolic stability, a critical consideration in lead optimization campaigns. The computed properties for the target compound are as follows: MW: 189.05 g/mol, XLogP3: 1.0-1.6, TPSA: 24.4 Ų, H-Bond Donors: 1, H-Bond Acceptors: 1 .
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 189.05 g/mol; XLogP3: 1.0-1.6 |
| Comparator Or Baseline | 5-Bromo-4-methyl-3,4-dihydropyrimidine (MW: 175.03 g/mol; XLogP3: ~0.8) |
| Quantified Difference | MW: +14.02 g/mol; LogP: +0.2-0.8 units |
| Conditions | Computed physicochemical properties based on structural formulas (C6H9BrN2 vs C5H7BrN2). |
Why This Matters
The increase in molecular weight and lipophilicity directly impacts a compound's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross biological membranes.
